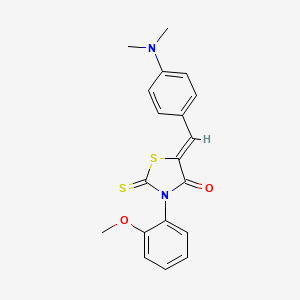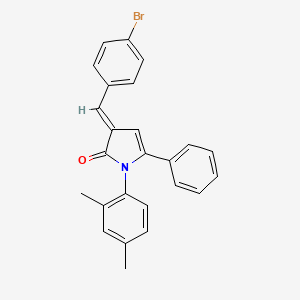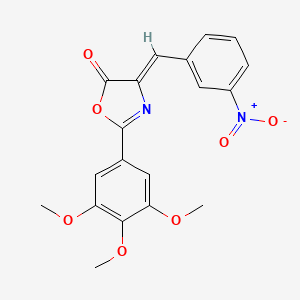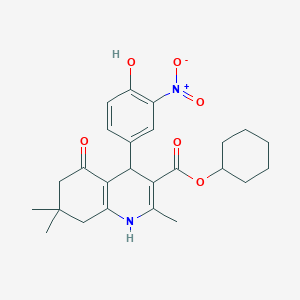![molecular formula C26H20Cl2N2O4 B11697879 (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697879.png)
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]phényl}méthylidène)-1-(3,5-diméthylphényl)-1,3-diazinane-2,4,6-trione est un composé organique complexe avec une structure unique qui comprend plusieurs cycles aromatiques et groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]phényl}méthylidène)-1-(3,5-diméthylphényl)-1,3-diazinane-2,4,6-trione implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Le processus commence souvent par la préparation du 2,4-dichlorophénylméthoxybenzène, suivi de sa réaction avec d'autres réactifs pour former le produit final. Des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]phényl}méthylidène)-1-(3,5-diméthylphényl)-1,3-diazinane-2,4,6-trione peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés ou hydrogénés.
Applications de la recherche scientifique
Chimie
En chimie, (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]phényl}méthylidène)-1-(3,5-diméthylphényl)-1,3-diazinane-2,4,6-trione est utilisé comme bloc de construction pour synthétiser des molécules plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et mécanismes.
Biologie
En biologie, ce composé peut être étudié pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes ou anticancéreuses. Les chercheurs étudient ses interactions avec les molécules biologiques et ses effets sur les processus cellulaires.
Médecine
En médecine, les applications thérapeutiques potentielles du composé sont explorées. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies ou des affections spécifiques.
Industrie
Dans l'industrie, (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]phényl}méthylidène)-1-(3,5-diméthylphényl)-1,3-diazinane-2,4,6-trione peut être utilisé dans la production de produits chimiques de spécialité, de polymères et d'autres matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]phényl}méthylidène)-1-(3,5-diméthylphényl)-1,3-diazinane-2,4,6-trione implique son interaction avec des cibles moléculaires telles que les enzymes, les récepteurs ou l'ADN. Ces interactions peuvent entraîner divers effets biologiques, notamment l'inhibition de l'activité enzymatique, la modulation de la signalisation des récepteurs ou la modification de l'expression des gènes. Les voies spécifiques impliquées dépendent de la structure du composé et du contexte biologique.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression. The specific pathways involved depend on the compound’s structure and the biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de diazinane et des composés ayant des structures aromatiques similaires. Des exemples incluent :
- 2-Fluorodeschlorokétamine
- Composés apparentés à la kétamine
Unicité
Ce qui distingue (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]phényl}méthylidène)-1-(3,5-diméthylphényl)-1,3-diazinane-2,4,6-trione, c'est sa combinaison unique de groupes fonctionnels et de cycles aromatiques, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C26H20Cl2N2O4 |
|---|---|
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-15-9-16(2)11-20(10-15)30-25(32)22(24(31)29-26(30)33)12-17-3-7-21(8-4-17)34-14-18-5-6-19(27)13-23(18)28/h3-13H,14H2,1-2H3,(H,29,31,33)/b22-12+ |
Clé InChI |
PDIAPDGNSMDYLR-WSDLNYQXSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)NC2=O)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11697798.png)

![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697815.png)
![3-chloro-N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11697816.png)
![5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
![2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11697822.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11697828.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697829.png)

![(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11697837.png)


![N'-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11697854.png)

